Product packaging for octane-3,6-diol(Cat. No.:CAS No. 24434-09-1)

octane-3,6-diol

Cat. No.: B1595682
CAS No.: 24434-09-1
M. Wt: 146.23 g/mol
InChI Key: BCKOQWWRTRBSGR-UHFFFAOYSA-N
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Description

Octane-3,6-diol is a chemical compound with the molecular formula C8H18O2 and a molecular weight of 146.23 g/mol . Its CAS Registry Number is 24434-09-1 . As a medium-chain aliphatic diol, it serves as a valuable monomer and building block in polymer chemistry research. It is notably used in enzymatic polycondensation reactions to produce biodegradable polyesters, a key area of investigation for developing sustainable biomaterials . For instance, diols such as 1,8-octanediol are reacted with diesters like dimethyl adipate to create polymers, and the properties of these reactions, such as water activity, are critically studied for optimizing synthesis conditions . Furthermore, research into malic acid-based polyesters, such as poly(1,8-octanediol malate) (POM), highlights the application of such diols in creating scaffolds for biomedical applications, including intervertebral disc replacement, leveraging the material's biocompatibility and biodegradability . While a related compound, 3,6-dioxa-1,8-octanedithiol, is documented as a scavenger in solid-phase peptide synthesis, its use can lead to alkylation side products with methionine-containing peptides, underscoring the importance of reagent selection in complex syntheses . This compound provides researchers with a versatile hydrocarbon backbone for exploring material science and synthetic chemistry. This product is intended for research and development purposes and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18O2 B1595682 octane-3,6-diol CAS No. 24434-09-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

octane-3,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2/c1-3-7(9)5-6-8(10)4-2/h7-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKOQWWRTRBSGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(CC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10885264
Record name 3,6-Octanediol
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Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

24434-09-1
Record name 3,6-Octanediol
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Record name 3,6-Octanediol
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Record name 3,6-Octanediol
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Record name 3,6-Octanediol
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Advanced Synthetic Methodologies for Octane 3,6 Diol and Its Stereoisomers

Enantioselective Synthesis of Octane-3,6-diol Isomers

The generation of specific stereoisomers of this compound is a significant challenge that showcases the advances in modern asymmetric synthesis. The two primary retrosynthetic pathways involve creating the C-O bonds at the chiral centers through oxidation of a C-C double bond or by reducing a pre-existing carbonyl group.

Asymmetric Dihydroxylation Protocols for Octene Precursors

While the term "dihydroxylation of an octene precursor" might intuitively suggest the direct conversion of an octene to a diol, standard asymmetric dihydroxylation reactions, such as the Sharpless dihydroxylation, are designed to produce vicinal (1,2)-diols from a single double bond. researchgate.netwikipedia.org this compound, being a 1,4-diol, cannot be synthesized directly from a simple octene via this method. However, a conceptually related and chemically sound strategy involves the enantioselective 1,4-dihydroxylation of a conjugated diene precursor, such as octa-2,4-diene or octa-3,5-diene. This transformation is effectively achieved through a two-step sequence involving an initial catalytic enantioselective 1,4-diboration, followed by oxidation of the resulting bis(boronate) ester. nih.govorganic-chemistry.org

The key to the asymmetric 1,4-dihydroxylation of 1,3-dienes is the development of highly selective chiral catalysts for the initial diboration step. Platinum-based catalysts have proven particularly effective for this transformation. acs.orgnih.gov The most successful catalytic systems typically consist of a platinum(0) source, such as tris(dibenzylideneacetone)diplatinum(0) (B3148159) (Pt₂(dba)₃) or [Pt(dba)₃], and a chiral phosphonite ligand. nih.govnih.gov

Pioneering work in this area has demonstrated that TADDOL-derived phosphonite ligands are highly effective in inducing enantioselectivity. nih.gov These ligands create a chiral environment around the platinum center, which differentiates between the two prochiral faces of the diene substrate during the diboration reaction. The choice of ligand can be crucial, with different ligands sometimes required to achieve high selectivity for different substrate geometries. nih.gov Nickel-based catalytic systems, for instance using Ni(cod)₂ and tricyclohexylphosphine (B42057) (PCy₃), have also been developed for the stereoselective 1,4-diboration of conjugated dienes, offering a more cost-effective alternative to platinum. organic-chemistry.org

The table below summarizes representative results for the Pt-catalyzed enantioselective 1,4-diboration/oxidation of various acyclic 1,3-dienes, illustrating the high efficiency and enantioselectivity achievable with this methodology, which is directly applicable to octadiene precursors.

Diene SubstrateChiral LigandYield (%)Enantiomeric Excess (ee, %)
(E)-1-Phenyl-1,3-butadiene(S,S)-L18196
(E)-1,3-Hexadiene(S,S)-L17591
2,4-Hexadiene(S,S)-L28094
(E)-5-Methyl-1,3-hexadiene(S,S)-L17293

Table 1. Enantioselective 1,4-dihydroxylation of acyclic 1,3-dienes via Pt-catalyzed diboration. Data adapted from Morken et al. nih.gov Ligands L1 and L2 are TADDOL-derived phosphonites.

The mechanism of the Pt-catalyzed 1,4-diboration of a 1,3-diene is believed to proceed through a well-defined catalytic cycle. nih.gov The key steps are:

Oxidative Addition : The active Pt(0) catalyst undergoes oxidative addition into the B-B bond of a diboron (B99234) reagent, typically bis(pinacolato)diboron (B136004) (B₂(pin)₂), to form a platinum(II) bis(boryl) intermediate. nih.gov

Diene Coordination : The 1,3-diene substrate coordinates to the platinum center. For the reaction to proceed, the diene must be able to adopt an s-cis conformation, which allows for the subsequent concerted addition across the 1,4-positions. nih.gov

Migratory Insertion and Reductive Elimination : This is followed by migratory insertion of the diene into a Pt-B bond and subsequent reductive elimination, which releases the 1,4-bis(boryl)-2-alkene product and regenerates the Pt(0) catalyst. The enantioselectivity is determined during the stereodefining insertion step, where the chiral ligand dictates the facial selectivity of the diene. nih.gov

Oxidation : The resulting enantiomerically enriched 1,4-bis(boronate) ester is then subjected to a standard oxidation workup, typically using sodium perborate (B1237305) or basic hydrogen peroxide, to cleave the C-B bonds and form the desired chiral 1,4-diol. organic-chemistry.org

This sequence provides a reliable and highly enantioselective route to chiral 1,4-diols from readily available diene precursors.

Stereocontrolled Reduction of Octane-3,6-dione to this compound

A more direct and widely employed strategy for synthesizing chiral diols is the stereocontrolled reduction of the corresponding prochiral diketone, in this case, octane-3,6-dione. This approach allows for the simultaneous and controlled formation of the two stereocenters at C3 and C6. Both metal-based catalytic systems and biocatalytic methods have been developed for the highly diastereoselective and enantioselective reduction of diketones.

The term "metal-hydride reductions" encompasses a range of methodologies, with modern approaches favoring catalytic asymmetric hydrogenation or asymmetric transfer hydrogenation (ATH) over stoichiometric chiral hydride reagents. wikipedia.org These catalytic methods offer higher efficiency and atom economy. For the reduction of 1,4-diketones, chiral ruthenium, rhodium, and iridium complexes have demonstrated exceptional performance, affording 1,4-diols with excellent stereocontrol. researchgate.net

Catalytic systems often employ a metal precursor and a chiral diphosphine ligand, such as BINAP, or a chiral diamine ligand. The catalyst, activated by a hydride source (H₂ gas, formic acid, or isopropanol), coordinates to the dione (B5365651) and delivers hydride to the carbonyl groups in a highly stereocontrolled manner. nih.gov The reduction can proceed in a stepwise fashion, but often, catalyst systems are capable of reducing both ketones with high stereoselectivity, leading to the C₂-symmetric diol products. researchgate.net

The table below presents data from the asymmetric hydrogenation of analogous 1,4-diketones, showcasing the high levels of stereoselectivity that can be achieved and which would be expected in the reduction of octane-3,6-dione.

Diketone SubstrateCatalyst/LigandYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1,4-Diphenyl-1,4-butanedionetrans-RuCl₂[(S)-BINAP][(S)-DAIPEN]>99>99:1 (anti)>99
1,4-Di(p-tolyl)-1,4-butanedionetrans-RuCl₂[(S)-BINAP][(S)-DAIPEN]>99>99:1 (anti)>99
1,4-Di(2-naphthyl)-1,4-butanedioneIr-f-amphox>99>100:1 (anti)>99.9

Table 2. Asymmetric hydrogenation of 1,4-diketones using chiral metal complexes. Data adapted from relevant studies on 1,4-diaryl systems. researchgate.net

Biocatalysis offers a powerful and environmentally benign alternative for the asymmetric reduction of ketones. researchgate.net Alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs), are enzymes that catalyze the reversible reduction of ketones to alcohols using a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride source. wikipedia.orgcreative-enzymes.com These enzymes are renowned for their exquisite chemo-, regio-, and stereoselectivity. nih.gov

The application of ADHs to the reduction of diketones like octane-3,6-dione can provide access to specific stereoisomers of the corresponding diol. The outcome of the reduction depends on the specific enzyme used, as different ADHs can exhibit opposite stereopreferences (either Prelog or anti-Prelog selectivity). By selecting an appropriate enzyme from a diverse panel, it is often possible to synthesize either the (R,R) or (S,S) diol from the same diketone substrate. acs.org A significant advantage of biocatalysis is that reactions are conducted in aqueous media under mild conditions. Cofactor regeneration is crucial for the economic viability of these processes and is typically achieved in situ using a sacrificial substrate like isopropanol (B130326) or glucose, catalyzed by a second enzyme. organic-chemistry.org

Research on the reduction of hexane-2,5-dione, a close structural analog of octane-3,6-dione, has shown that enzymatic methods can stereoselectively produce (2S,5S)-hexanediol, demonstrating the feasibility of this approach for aliphatic 1,4-diketones.

Diketone SubstrateBiocatalyst (Source)Product StereoisomerConversion (%)Enantiomeric Excess (ee, %)
Hexane-2,5-dioneADH (unspecified)(2S,5S)-HexanediolHighHigh
Ethyl 4-chloroacetoacetatePhaB (Acetoacetyl-CoA reductase)(R)-alcohol>9999.8
2-ButanoneGcAPRD (Geotrichum candidum)(S)-2-Butanol>9994
3-HexanoneGcAPRD (Geotrichum candidum)(S)-3-Hexanol>99>99

Table 3. Biocatalytic reduction of aliphatic ketones and diketones. Data adapted from studies on hexane-2,5-dione and other challenging aliphatic ketones. researchgate.net

Convergent and Divergent Synthetic Routes for this compound Diastereomers

Convergent Approach:

A potential convergent synthesis of this compound could involve the coupling of two smaller, chiral building blocks. For example, a chiral propylene (B89431) oxide derivative could be coupled with a pentenal-derived organometallic reagent. The stereochemistry of the final product would be determined by the chirality of the starting materials and the reaction conditions.

Divergent Approach:

A divergent strategy for obtaining the diastereomers of this compound could commence from a common precursor, such as a prochiral ketone. Asymmetric reduction of this ketone would yield a chiral alcohol, which could then be further functionalized. Subsequent reactions, controlled by the stereochemistry of the initial alcohol, would lead to the different diastereomers. A notable example of a divergent approach in the synthesis of chiral alcohols involves the use of pseudo-C2-symmetric dodecaheterocyclic structures derived from naturally occurring (−)-(1R)-myrtenal. nih.gov This method allows for the generation of both (R)- and (S)-1,2-diols from the same precursor through sequential hydrolysis. nih.gov

StrategyDescriptionKey Features
Convergent Synthesis of separate fragments followed by their assembly.Increased overall yield for complex targets; modular approach.
Divergent A common intermediate is transformed into multiple products.Efficient for creating libraries of related compounds; allows for systematic variation of stereochemistry.

Multi-Component and Cascade Reaction Development for this compound Synthesis

Multi-component reactions (MCRs) and cascade reactions represent highly efficient synthetic strategies that can significantly reduce the number of steps, solvent use, and purification procedures required to produce complex molecules like this compound. 20.210.105

Multi-Component Reactions (MCRs):

MCRs involve the combination of three or more reactants in a single step to form a product that incorporates portions of all the starting materials. A hypothetical MCR for this compound could involve the reaction of propanal, an allylboron reagent, and another carbonyl compound in the presence of a suitable catalyst. For instance, the stereoselective multicomponent coupling of ketones, dienes, and bis(pinacolato)diboron in the presence of a nickel catalyst can furnish 1,3-diols after oxidation. organic-chemistry.org A similar strategy could be adapted for the synthesis of 1,4-diols.

Cascade Reactions:

Cascade reactions, also known as tandem or domino reactions, are processes in which multiple bond-forming events occur sequentially in a single reaction vessel without the isolation of intermediates. A potential cascade reaction for the synthesis of this compound could be initiated by an asymmetric aldol (B89426) reaction to set the first stereocenter, followed by an intramolecular reduction or another carbon-carbon bond-forming reaction to establish the second stereocenter. A tandem allylboration-allenylboration sequence has been reported for the stereoselective synthesis of 1,4-diols, which proceeds through an allenylboronate intermediate. nih.govacs.orgacs.org This method allows for the creation of three new stereocenters with high diastereoselectivity. nih.govacs.orgacs.org

Reaction TypeStarting Materials (Hypothetical for this compound)Key TransformationsPotential Outcome
Multi-Component Propanal, Allylboronate, Pent-2-enalC-C bond formation, hydroxylationRapid assembly of the carbon skeleton
Cascade A dialdehyde (B1249045) and a bis-borodieneAllylboration followed by allenylborationHigh stereocontrol over the two hydroxyl groups

Strategies for Scaling-Up this compound Production in Academic and Industrial Contexts

The transition from a laboratory-scale synthesis to industrial production of a chemical like this compound presents several challenges, including cost, safety, and environmental impact. Strategies for scaling up production differ between academic and industrial settings.

Academic Scale-Up:

In an academic context, scaling up a synthesis from milligram to gram or multi-gram quantities is often focused on demonstrating the robustness of a new synthetic method. Key considerations include the availability and cost of starting materials and reagents, the ease of purification, and the safety of the procedures. For diol synthesis, methods that avoid cryogenic conditions and explosive reagents are preferred. researchgate.net For example, a substrate-induced diastereoselective bromocarboxylation of homoallylic alcohols has been shown to be a powerful methodology for the asymmetric synthesis of statins on a pilot plant scale. researchgate.net

Industrial Scale-Up:

Industrial production of polyols is a major global market, with an expected growth to US$34.4 billion by 2024. researchgate.net For a compound like this compound, industrial scale-up would prioritize cost-effectiveness, sustainability, and process safety. This often involves moving from batch to continuous flow processes, which can offer better control over reaction parameters and improved safety. The use of biocatalysis, employing enzymes or whole microorganisms, is an increasingly attractive option for industrial diol production due to its high selectivity and environmentally friendly nature. nih.gov The production of diols from renewable biomass sources is a key area of research to improve the sustainability of the chemical industry. nih.gov

ContextKey PrioritiesCommon ApproachesChallenges
Academic Proof of concept, methodological noveltyBatch reactions, use of specialized reagentsCost of reagents, scalability of complex steps
Industrial Cost, safety, sustainability, throughputContinuous flow, catalysis (including biocatalysis), use of renewable feedstocksProcess optimization, waste management, regulatory compliance

Mechanistic Investigations of Octane 3,6 Diol Chemical Transformations

Selective Functionalization of Hydroxyl Groups in Octane-3,6-diol

The presence of two hydroxyl groups in this compound presents a challenge in achieving selective functionalization at one site over the other. researchgate.netrsc.org The inherent similarity in the reactivity of the two hydroxyl groups necessitates the use of carefully controlled reaction conditions and specialized catalytic systems to achieve high selectivity. researchgate.netrsc.org

The oxidation of the secondary hydroxyl groups in this compound can lead to the formation of either a mono-ketone or a di-ketone. The outcome of the reaction is highly dependent on the choice of oxidizing agent and the reaction conditions. uantwerpen.be

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃), tend to favor the complete oxidation of both hydroxyl groups, resulting in the formation of the corresponding di-ketone, 3,6-octanedione (B30559). For instance, the oxidation of 2,7-dimethyl-3,6-octanediol with sodium dichromate in a two-phase system of benzene (B151609) and aqueous sulfuric and acetic acid has been reported, though it can lead to byproducts. sci-hub.se Similarly, the Jones oxidation (CrO₃ in acetone/sulfuric acid) of this diol also yielded the diketone, but with the formation of byproducts. sci-hub.se

Conversely, milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), can be employed to achieve partial oxidation, leading to the formation of the mono-ketone. The use of NaBrO₃/NaHSO₃ is another method for the chemoselective oxidation of vicinal diols to α-hydroxy ketones, with the reaction showing a strong dependence on pH. researchgate.net While not directly applied to this compound in the provided information, this reagent demonstrates the principle of achieving mono-oxidation.

Table 1: Oxidation of this compound and Related Diols

Oxidizing Agent Substrate Product(s) Yield (%) Reference
Potassium permanganate (acidic) (3S,6S)-3,6-Octanediol 3,6-Octanedione 78%
Chromium trioxide (in acetone) (3S,6S)-3,6-Octanediol 3,6-Octanedione 82%
Pyridinium chlorochromate (in dichloromethane) (3S,6S)-3,6-Octanediol Partial oxidation (monoketone) 45%
Sodium dichromate/H₂SO₄/Acetic acid 2,7-Dimethyl-3,6-octanediol Diketone and by-product 1.6:1 ratio sci-hub.se
Jones Reagent (CrO₃/H₂SO₄/acetone) 2,7-Dimethyl-3,6-octanediol Diketone and by-product 2.7:1 ratio sci-hub.se

The kinetics of diol oxidation have been studied for various systems. For instance, the oxidation of vicinal and non-vicinal diols by benzyltrimethylammonium (B79724) tribromide (BTMAB) follows Michaelis-Menten type kinetics with respect to the diol concentration. ias.ac.in This suggests the formation of an intermediate complex between the diol and the oxidizing agent. ias.ac.in For vicinal diols, the reaction proceeds via a glycol-bond fission mechanism. ias.ac.in In the case of oxidation with pyridinium hydrobromide perbromide (PHPB), a similar Michaelis-Menten kinetic profile is observed, and for vicinal diols, a mechanism involving glycol-bond fission is also proposed. ias.ac.in

The selectivity for mono-oxidation versus di-oxidation is influenced by several factors. The use of less reactive oxidizing agents can favor the formation of the mono-ketone. Furthermore, the reaction can be influenced by the solvent. For example, in the oxidation of various alkanes, the use of fluorinated alcohols as solvents can dramatically increase the selectivity for the alcohol product over the ketone by deactivating the initially formed alcohol towards further oxidation. acs.org While not specific to this compound, this principle of solvent-controlled selectivity is broadly applicable.

The hydroxyl groups of this compound can be readily converted to esters and ethers, which can serve as protecting groups or introduce new functionalities. ontosight.ai

Esterification is typically achieved by reacting the diol with an acylating agent such as an acid anhydride (B1165640) or an acyl chloride in the presence of a base like pyridine (B92270). For example, reaction with acetic anhydride yields 3,6-diacetoxyoctane, and reaction with benzoyl chloride produces 3,6-dibenzoyloxyoctane.

Etherification of diols can be accomplished through various methods. For symmetrical diols, highly selective monoetherification to form monotetrahydropyranyl (THP) ethers has been achieved using 3,4-dihydro-2H-pyran (DHP) catalyzed by metallic sulfates supported on silica (B1680970) gel. rsc.org The selectivity is attributed to the preferential adsorption of the diol onto the catalyst surface. rsc.org Another approach involves the reaction of a diol with an alkyl halide. google.com The etherification of glycerol (B35011) with alkenes like propylene (B89431) and 1-butene (B85601) has been demonstrated using acidic heterogeneous catalysts, producing a mixture of mono-, di-, and tri-ethers. nih.gov

Table 2: Derivatization of this compound

Reagent Conditions Product Application Reference
Acetic anhydride Pyridine, 25°C 3,6-Diacetoxyoctane Protecting groups
Benzoyl chloride DMAP, CH₂Cl₂, 0°C 3,6-Dibenzoyloxyoctane Polymer precursors

The hydroxyl groups of this compound can be converted into good leaving groups, such as tosylates, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide range of nucleophiles at the C3 and C6 positions. A common strategy involves the activation of the hydroxyl group followed by reaction with a nucleophile. For instance, in the synthesis of 2-azabicyclo[3.2.1]octane systems, an intramolecular nucleophilic attack by a nitrogen atom on a carbon bearing an activated primary alcohol has been reported. rsc.org While this is an intramolecular example, the principle applies to intermolecular substitutions as well. The reaction of tosylates with nucleophiles like sodium azide (B81097) (NaN₃) can proceed with retention of configuration under certain conditions. rsc.org

Chemoselective Oxidation Reactions of this compound

Rearrangement Reactions of this compound Scaffolds

The carbon skeleton of this compound can undergo rearrangement reactions under specific conditions, often catalyzed by acid. A notable example is the pinacol (B44631) rearrangement, which typically involves the acid-catalyzed rearrangement of a vicinal diol (1,2-diol) to a ketone. While this compound is a 1,4-diol, related bicyclic diol systems have been shown to undergo pinacol-type rearrangements. acs.org For instance, a bicyclic vicinal diol can be rearranged to a bicyclic ketone upon treatment with an acid like p-toluenesulfonic acid (p-TsOH). acs.org This rearrangement proceeds through the formation of a carbocation intermediate, followed by a 1,2-alkyl shift. acs.org

Another type of rearrangement involves the dehydration of the diol under acidic conditions to form alkenes. For example, heating (3S,6S)-3,6-octanediol with excess formic acid leads to the formation of trans-3,6-octadiene through a cyclic orthoester intermediate.

Thermal and Photochemical Rearrangements of Bicyclic Diols Derived from Octane (B31449) Systems

The rigid frameworks of bicyclic diols derived from octane systems, such as bicyclo[2.2.2]octane and bicyclo[3.2.1]octane, serve as valuable models for investigating the mechanisms of chemical rearrangements. uniroma1.it The constrained nature of these molecules facilitates unique transformations that provide insight into the behavior of more flexible systems.

Photochemical rearrangements, initiated by UV irradiation, often proceed through radical intermediates. For instance, the irradiation of bicyclic nitro compounds can lead to rearrangements via alkanenitronate anions. rsc.org In the context of diols, photochemical reactions can lead to complex structural changes. One notable transformation is the Cargill rearrangement, which facilitates the ring expansion of bridged ketones derived from cyclobutenyl ketones. acs.org A related approach involves the intramolecular [2+2] photocycloaddition of diolefins to generate cyclobutane (B1203170) rings, which can be subsequently cleaved to yield larger ring systems. acs.org The stereospecificity of such photocycloadditions can be a useful probe for determining whether the excited state is a singlet or a triplet. acs.org

Thermal rearrangements, often acid-catalyzed, provide alternative pathways. For example, heating bicyclo[2.2.2]octane-1,4-diol with phosphoric acid induces a ring-expansion rearrangement, yielding tricyclic products. The transposition of bicyclo[2.2.2]octane systems to bicyclo[3.2.1]octane systems is a known method used in the synthesis of complex natural products. uniroma1.it These rearrangements highlight the diverse reactivity of octane-derived bicyclic structures under different energy inputs.

Investigation of Radical and Ionic Mechanisms in this compound Rearrangements

The rearrangements of diols like this compound can proceed through either radical or ionic pathways, dictated by reaction conditions and reagents.

Radical Mechanisms: Free radicals are highly reactive species with an unpaired electron, often generated by thermal or photochemical means. bbhegdecollege.commsuniv.ac.in The photolysis of alkyl hypochlorites, for example, is a source of alkoxyl radicals. msuniv.ac.in In a potential rearrangement of this compound, a radical could be formed at one of the hydroxyl-bearing carbons. The subsequent reaction pathway would be influenced by the stability of the radical intermediate. bbhegdecollege.com Radical rearrangements are often driven by the formation of a more stable conformational state, as seen in the rearrangement of certain glucosyl radicals which adopt a more stable chair conformation. bbhegdecollege.com

Ionic Mechanisms: Ionic mechanisms involve charged intermediates, such as carbocations or carbanions. An E1 elimination reaction, for example, proceeds through a carbocation intermediate formed during an ionization step, followed by deprotonation to form an alkene. msuniv.ac.in In the context of a diol rearrangement, protonation of a hydroxyl group followed by the loss of water could generate a carbocation, which could then undergo a hydride or alkyl shift—a classic Wagner-Meerwein rearrangement. msuniv.ac.in Alternatively, rearrangements can be accelerated through the formation of metal alkoxides. caltech.edu The detection of rearranged products in the oxidation of certain bicyclic hydrocarbons provides unambiguous evidence for the involvement of cationic intermediates in these reactions. acs.org Such pathways underscore the potential for complex skeletal reorganizations in diols via ionic intermediates.

Catalytic Deoxydehydration of Vicinal Diols, including this compound Analogs

Deoxydehydration (DODH) is a significant chemical transformation that converts vicinal diols into the corresponding alkenes. rsc.orgrsc.org This reaction is effectively a dehydration combined with an oxygen-atom abstraction, typically catalyzed by a metal-oxo complex in the presence of a sacrificial reductant. rsc.orgroyalsocietypublishing.org The process is of considerable interest for upgrading biomass-derived polyols into valuable commodity chemicals and fuels. royalsocietypublishing.orgsioc-journal.cn

The reaction can be applied to a wide range of vicinal diols. researchgate.net Analogs of this compound, such as 1,2-octanediol, have been successfully converted to their corresponding alkenes using this methodology. researchgate.netrsc.org The choice of catalyst and reductant significantly impacts the reaction's efficiency and product distribution. researchgate.net

Exploration of Transition Metal Catalysts in Deoxydehydration of Diols

A variety of transition metals have been shown to be effective catalysts for the DODH reaction. The most commonly employed are high-oxidation-state oxo complexes of rhenium, molybdenum, and vanadium. rsc.orgroyalsocietypublishing.orgsioc-journal.cn

Rhenium Catalysts: Rhenium-based catalysts are known for their high activity and selectivity in DODH reactions, providing high yields of olefin products. sioc-journal.cnrsc.org Complexes such as methyltrioxorhenium (MeReO₃) and (η⁵-pentamethylcyclopentadienyl)trioxorhenium (Cp*ReO₃) have been extensively studied. rsc.orgrsc.org Pyridinium perrhenate (B82622) salts have also been found to be effective catalysts, operating at lower temperatures than previously reported systems. rsc.org

Molybdenum Catalysts: Molybdenum complexes represent a promising and less expensive alternative to rhenium. sioc-journal.cn Various Mo-based systems have been developed that are competent for DODH at elevated temperatures. royalsocietypublishing.orgrsc.org Ammonium heptamolybdate and acylpyrazolonate-dioxomolybdenum(VI) complexes have been reported to catalyze the DODH of diols. royalsocietypublishing.org More recently, molybdenum cis-dioxo complexes supported by pincer ligands have been synthesized and shown to be active for the DODH of substrates including 1,2-octanediol. rsc.orgnsf.gov

The table below summarizes the catalytic activity of a Molybdenum cis-dioxo bis-phenolate ONO complex in the deoxydehydration of 1,2-octanediol. nsf.gov

Catalyst Loading (mol%)ReductantTemperature (°C)Alkene Yield (%)Deformylation Product Yield (%)
10PPh₃190596

Table 1: Performance of a Molybdenum ONO pincer complex in the DODH of 1,2-octanediol. Data sourced from nsf.gov.

Vanadium Catalysts: Vanadium-based catalysts have also been explored for DODH. royalsocietypublishing.orgresearchgate.net Density functional theory (DFT) calculations on vanadium-catalyzed systems suggest that the reaction proceeds via oxo-abstraction followed by condensation of the diol with the reduced metal center. royalsocietypublishing.org

Mechanistic Elucidation of Olefin Formation from Vicinal Diols

The generally accepted mechanism for the transition metal-catalyzed DODH of vicinal diols involves three primary steps, although the precise sequence may vary depending on the catalyst and reductant used. royalsocietypublishing.orgrsc.orgrsc.org

Reduction of the Metal Catalyst: The high-oxidation-state metal-oxo precatalyst is first reduced. rsc.org This can occur through various pathways, including oxo-abstraction by a reductant like a phosphine (B1218219) or reduction by a sacrificial alcohol. royalsocietypublishing.orgresearchgate.net

Condensation with the Diol: The vicinal diol condenses with a metal-oxo bond of the catalyst to form a metal-diolate intermediate, releasing a molecule of water. royalsocietypublishing.orgrsc.org DFT studies suggest that for some systems, like those involving vanadium, the condensation of the diol occurs more readily with a reduced metal center. royalsocietypublishing.org

Studies on rhenium diolate complexes analogous to those proposed in the catalytic cycle suggest that the final step may proceed through a metallaoxetane intermediate rather than a direct concerted cycloreversion. royalsocietypublishing.org This mechanistic insight helps to explain the observed preference for the formation of internal E-alkenes in many DODH reactions. royalsocietypublishing.org

Stereochemical and Conformational Analysis of Octane 3,6 Diol

Determination of Absolute Configuration of Octane-3,6-diol Enantiomers

The unambiguous assignment of the absolute configuration of the enantiomers of this compound, namely (3R,6R)-octane-3,6-diol and (3S,6S)-octane-3,6-diol, is fundamental for its application in stereoselective synthesis and for understanding its biological interactions. While specific studies on this compound are not extensively documented, the absolute configuration of chiral diols is routinely determined using a combination of chiroptical spectroscopy and X-ray crystallography.

Application of Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational circular dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. egyankosh.ac.in This technique is a powerful tool for determining the absolute configuration of molecules in solution without the need for crystallization. researchgate.netcapes.gov.br

For a molecule like this compound, the VCD spectrum would be compared with the theoretically predicted spectrum generated through quantum chemical calculations, typically using density functional theory (DFT). capes.gov.brresearchgate.net The process involves:

Conformational Search: Identifying all low-energy conformers of the molecule.

Spectrum Calculation: Calculating the VCD and IR spectra for each conformer.

Boltzmann Averaging: Generating a weighted average spectrum based on the predicted population of each conformer at a given temperature.

Comparison: Matching the experimental VCD spectrum with the calculated spectrum for one of the enantiomers (e.g., the (S,S)-enantiomer). A good agreement confirms the absolute configuration of the experimental sample.

While a specific VCD spectrum for this compound is not available in the cited literature, the methodology has been successfully applied to determine the absolute configuration of various chiral diols and other flexible molecules. unibs.itresearchgate.net

X-ray Crystallography for Solid-State Stereochemical Assignment

X-ray crystallography provides an unequivocal determination of the absolute configuration of a molecule in its crystalline state. nih.govrsc.org This technique relies on the anomalous dispersion of X-rays by the atoms in a non-centrosymmetric crystal. For this compound, obtaining a single crystal of sufficient quality is a prerequisite.

The crystallographic analysis of a chiral diol would yield the precise three-dimensional coordinates of each atom in the crystal lattice, allowing for the unambiguous assignment of the R or S configuration at each stereocenter. scirp.orgccspublishing.org.cn Although a specific crystal structure for this compound is not present in the searched literature, this method remains the gold standard for absolute configuration determination when applicable. nih.govrsc.org The formation of co-crystals with a known chiral resolving agent can also facilitate the crystallization and determination of the absolute configuration. rsc.org

Conformational Landscape and Energy Minima of this compound

The conformational analysis of long-chain alkanes and diols is often investigated using computational methods. acs.orgacs.orgscribd.com These studies typically reveal a preference for staggered conformations to minimize torsional strain. scribd.com For this compound, the presence of two hydroxyl groups introduces the possibility of intramolecular hydrogen bonding, which can significantly influence the conformational preferences and stabilize certain folded conformations over extended ones. The relative orientation of the two hydroxyl groups (syn or anti) in different conformers would be a key factor in their relative stability. researchgate.net

A thorough conformational analysis would involve a systematic search of the conformational space by rotating around the single bonds of the carbon chain and calculating the corresponding energies to identify the global and local energy minima. researchgate.net While specific data for this compound is not available, studies on similar diols indicate that the interplay between steric hindrance and intramolecular hydrogen bonding dictates the preferred conformations. researchgate.net

Diastereomeric and Enantiomeric Purity Assessment Methods for this compound

The synthesis of a specific stereoisomer of this compound requires reliable analytical methods to determine its diastereomeric and enantiomeric purity.

Chiral Chromatography for Stereoisomer Separation

Chiral chromatography is a powerful technique for the separation of stereoisomers. sigmaaldrich.comgcms.cz This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times.

For the analysis of this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) with chiral columns can be employed. core.ac.ukchromatographyonline.com

Chiral GC: The separation of diol enantiomers on a chiral GC column, often after derivatization to more volatile esters or ethers, can provide excellent resolution. nih.gov

Chiral HPLC: Polysaccharide-based chiral stationary phases are commonly used for the separation of a wide range of chiral compounds, including diols. This technique can be used to determine the enantiomeric ratio and isolate the individual enantiomers.

While specific chromatograms for this compound are not provided in the search results, the general applicability of these methods for chiral diol separation is well-established. tandfonline.com

Spectroscopic Methods for Enantiomeric Excess Determination

NMR spectroscopy, in the presence of a chiral auxiliary, is a widely used method for determining the enantiomeric excess (ee) of chiral compounds. kaist.ac.kr

Chiral Derivatizing Agents (CDAs): The chiral diol can be reacted with a chiral derivatizing agent to form a mixture of diastereomers. nih.gov These diastereomers will have distinct signals in the NMR spectrum, and the integration of these signals allows for the calculation of the enantiomeric excess. Chiral boric acids have been shown to be effective CDAs for diols. nih.gov

Chiral Solvating Agents (CSAs): A chiral solvating agent can be added to the NMR sample of the chiral diol. rsc.orgresearchgate.net The CSA forms transient diastereomeric complexes with the enantiomers of the diol, leading to the splitting of NMR signals. The ratio of the integrated signals corresponds to the enantiomeric ratio. kaist.ac.kracs.org

While specific NMR studies for the enantiomeric excess determination of this compound are not detailed in the provided results, these spectroscopic methods offer a reliable and often rapid alternative to chiral chromatography. acs.org

Stereoelectronic Effects on Reactivity and Selectivity in this compound Systems

Stereoelectronic effects, which encompass the influence of orbital alignment and electronic distribution on the steric and energetic properties of a molecule, play a pivotal role in dictating the reactivity and selectivity of reactions involving this compound. As an acyclic 1,4-diol, its conformational flexibility is significantly constrained by these effects, primarily through intramolecular hydrogen bonding and gauche interactions. These non-covalent interactions influence the population of various conformers, thereby predisposing the molecule to react with specific regio- and stereoselectivity.

The reactivity of the secondary hydroxyl groups and the intervening methylene (B1212753) protons in this compound is not uniform and is heavily dependent on the molecule's adopted conformation. Intramolecular hydrogen bonding between the hydroxyl groups at C-3 and C-6 is a critical factor. This interaction leads to the formation of a pseudo-seven-membered ring in the transition state of many reactions. The stability of this cyclic arrangement can lower the activation energy for certain pathways, thus enhancing reaction rates and directing the stereochemical outcome. For instance, in solution, particularly in non-polar solvents, this compound is expected to favor conformations where the hydroxyl groups can interact, influencing which face of the molecule is more accessible to reagents.

A key reaction where stereoelectronic effects are paramount is the acid-catalyzed or metal-catalyzed cyclization of 1,4-diols to form substituted tetrahydrofurans. The diastereoselectivity of this transformation is highly dependent on the stereochemistry of the starting diol and the ability to form a stable transition state. Research on analogous 1,4-diols demonstrates that intramolecular hydrogen bonding can play a crucial role in pre-organizing the substrate for cyclization, leading to high levels of selectivity. In the case of this compound, cyclization would lead to the formation of 2,5-diethyl-tetrahydrofuran. The stereochemical relationship between the two ethyl groups in the product is a direct consequence of the conformational preferences of the starting diol.

While specific data on the diastereoselective cyclization of this compound is not extensively documented, studies on similar systems provide insight into the expected outcomes. For instance, the palladium-catalyzed oxidative cyclization of related alkenols has shown that the presence of a hydrogen-bond acceptor in the substrate can significantly enhance diastereoselectivity. acs.org

The following table illustrates the influence of the substrate's stereochemistry on the diastereoselectivity of tetrahydrofuran (B95107) formation from a generic 1,4-diol system.

EntryStarting Diol StereochemistryReaction ConditionsMajor Product DiastereomerDiastereomeric Ratio (d.r.)
1syn-1,4-diolAcid-catalyzed cyclizationcis-2,5-disubstituted THF>95:5
2anti-1,4-diolAcid-catalyzed cyclizationtrans-2,5-disubstituted THF>95:5

This table is illustrative and based on general outcomes for 1,4-diol cyclizations; specific ratios for this compound may vary.

Enzymatic reactions also highlight the profound influence of stereoelectronic factors. The kinetic resolution of racemic diols using lipases, for instance, relies on the precise three-dimensional arrangement of the substrate within the enzyme's active site. The enzyme can selectively acylate one enantiomer of this compound, leaving the other unreacted. The efficiency and selectivity of such resolutions are dictated by how the stereoelectronic properties of each enantiomer complement the chiral environment of the enzyme.

Furthermore, the selective oxidation of one of the two hydroxyl groups can be achieved with high regioselectivity and stereoselectivity using biocatalysts. Studies on the bio-oxidation of related 1,4-diols have demonstrated that microorganisms can effectively distinguish between the two hydroxyl groups, leading to the formation of chiral lactones. For example, the oxidation of anti- and syn-3-methyl-octane-1,4-diols by Rhodococcus erythropolis yields enantiomerically pure whisky lactones, showcasing the power of biocatalysis in achieving high selectivity. frontiersin.org

The table below summarizes the typical selectivity observed in the enzymatic kinetic resolution of a racemic 1,4-diol.

EntryEnzymeReaction TypeSelectivity Factor (E)
1Lipase PS (from Burkholderia cepacia)Acylation>100
2Rhodococcus erythropolisOxidationHigh (enantiopure products)

This table provides representative data from enzymatic resolutions of 1,4-diols to illustrate the principle of stereoelectronic control in biocatalysis. frontiersin.orgresearchgate.net

Advanced Applications of Octane 3,6 Diol in Organic Synthesis

Octane-3,6-diol as a Chiral Building Block in Natural Product Synthesis

The synthesis of natural products, which often possess intricate three-dimensional structures and significant biological activity, presents a formidable challenge in organic chemistry. The use of readily available, enantiomerically pure starting materials, a strategy known as "chiral pool synthesis," is a powerful approach to tackle this complexity. ub.edu (3S,6S)-Octane-3,6-diol is an exemplar of such a chiral building block, primarily utilized in the synthesis of complex organic molecules.

The strategic value of this compound lies in its pre-defined stereochemistry, which can be transferred through a synthetic sequence to a more complex target molecule. This eliminates the need for difficult resolution of racemic mixtures or the development of a de novo asymmetric synthesis for those specific stereocenters. The diol's flexible carbon backbone and the two hydroxyl groups are key functional handles that allow for a variety of chemical modifications. These transformations allow chemists to elaborate the simple diol structure into more complex fragments required for natural product synthesis.

Key transformations of this compound in a synthetic context include:

Oxidation : The secondary hydroxyl groups can be oxidized to form the corresponding ketones.

Substitution : The hydroxyl groups can be converted into leaving groups (like tosylates or halides) to allow for nucleophilic substitution, introducing new functional groups.

Reduction : The complete removal of the hydroxyl groups can yield the corresponding alkane segment.

These fundamental reactions, summarized in the table below, demonstrate the diol's versatility as a precursor to various structural motifs found in bioactive natural products. barc.gov.in

Table 1: Synthetic Transformations of this compound for Complex Molecule Synthesis
Reaction TypeReagents/ConditionsResulting Functional GroupSynthetic Utility
OxidationPCC, Swern, or Dess-Martin oxidationKetone (Octane-3,6-dione)Precursor for further C-C bond formation (e.g., Wittig, Grignard).
Substitution (via Tosylation)1. TsCl, pyridine (B92270) 2. Nucleophile (e.g., NaN3, KCN)Azide (B81097), Nitrile, etc.Introduction of nitrogen or additional carbon atoms.
ProtectionTBDMSCl, imidazole (B134444) or Benzyl bromide, NaHSilyl (B83357) ether, Benzyl etherAllows for selective reaction at one hydroxyl group while the other is masked.
DehydrationHCOOHAlkene (trans-3,6-Octadiene)Creation of unsaturation for reactions like metathesis or hydroboration.

Utilization of this compound in the Preparation of Enantiomerically Pure Compounds for Biomedical Research

The production of enantiomerically pure compounds (EPCs) is of paramount importance in biomedical and pharmaceutical research. ub.edu The differential interaction of enantiomers with chiral biological targets like enzymes and receptors means that often only one enantiomer of a drug is responsible for the desired therapeutic effect, while the other may be inactive or cause unwanted side effects. nih.gov Consequently, there is a significant demand for synthetic methods that can deliver single-enantiomer drugs. ub.edunih.gov

(3S,6S)-Octane-3,6-diol serves as a crucial starting material for producing enantiomerically pure compounds intended for use as pharmaceuticals. Its utility stems from its status as an EPC itself, which is incorporated into a larger molecule, thereby controlling the stereochemical outcome of the synthesis. Research has pointed to its potential as a precursor in drug synthesis, where its defined stereocenters are essential for the final product's biological activity.

The primary advantages of using a chiral building block like this compound in pharmaceutical synthesis are efficiency and stereochemical fidelity. It allows for the construction of complex chiral molecules without resorting to less efficient methods such as classical resolution or late-stage enzymatic kinetic resolution. ub.edugoogle.com The inherent chirality of the diol guides the formation of subsequent stereocenters, a process known as substrate-controlled synthesis.

Table 2: Advantages of Using this compound in Pharmaceutical Synthesis
AdvantageDescriptionImpact on Biomedical Research
Stereochemical ControlThe fixed (3S,6S) or (3R,6R) configuration is directly incorporated into the target molecule. Ensures the synthesis of the desired, therapeutically active enantiomer, avoiding 'isomeric ballast'. nih.gov
Synthetic EfficiencyAvoids the need for chiral chromatography or resolution of racemic mixtures, which can be costly and time-consuming. ub.eduStreamlines the synthesis of drug candidates, accelerating the drug discovery and development process.
Structural DiversityThe two hydroxyl groups can be differentially functionalized to create a library of related chiral compounds. Facilitates structure-activity relationship (SAR) studies to optimize the potency and properties of a lead compound.
Precursor to Bioactive ScaffoldsCan be converted into other useful chiral scaffolds, such as chiral amines or phosphines. Provides access to a wide range of enantiomerically pure intermediates for various therapeutic targets.

Design and Synthesis of Chiral Ligands for Asymmetric Catalysis Derived from this compound

Asymmetric catalysis, where a small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product, is a cornerstone of modern organic synthesis. The performance of these catalytic systems hinges on the structure of the chiral ligand that coordinates to a metal center. nih.govthieme-connect.com Chiral diols are a well-established class of precursors for the synthesis of effective chiral ligands.

Both the (3R,6R)- and (3S,6S)-enantiomers of this compound are valuable platforms for ligand design. The (3R,6R)-isomer is described as a chiral oxygen ligand for enantioselective synthesis. The stereochemically defined C2-symmetric backbone of this compound is ideal for creating a predictable and well-defined chiral environment around a metal. The synthetic strategy involves converting the two hydroxyl groups into stronger donor groups, such as phosphines or amines, which can effectively coordinate with transition metals like rhodium, ruthenium, or palladium.

The process for designing a ligand from this compound typically follows these steps:

The diol is often first converted to a di-halide or a di-tosylate.

This activated intermediate is then treated with a nucleophilic phosphine (B1218219) or amine source, such as lithium diphenylphosphide (LiPPh₂) or a primary/secondary amine, to install the desired coordinating atoms. thieme-connect.com

The resulting ligand, now bearing phosphine or amine donor groups on the chiral octane (B31449) backbone, can chelate to a metal center. The ethyl groups at the C3 and C6 positions project into space, creating a chiral pocket that influences how a substrate approaches the metal, thereby directing the stereochemical outcome of the catalyzed reaction (e.g., asymmetric hydrogenation or C-C bond formation).

Table 3: Conceptual Design of Chiral Ligands from this compound
Ligand ClassConceptual Synthetic StepCoordinating AtomPotential Application in Asymmetric Catalysis
Chiral DiphosphineConversion of -OH to a leaving group, followed by nucleophilic substitution with LiPR₂.Phosphorus (P)Asymmetric hydrogenation of alkenes and ketones.
Chiral DiamineOxidation to dione (B5365651), reductive amination, or substitution of a di-halide with an amine.Nitrogen (N)Asymmetric transfer hydrogenation, Diels-Alder reactions.
Chiral Amino-alcoholSelective protection of one -OH group, conversion of the other to an amine.Nitrogen (N), Oxygen (O)Asymmetric additions to carbonyls.
Chiral PhosphiteReaction of the diol with PCl₃ or a chlorophosphite.Oxygen (O), Phosphorus (P)Asymmetric hydroformylation, allylic substitution.

Application of this compound in Materials Science Research

In materials science, diols are fundamental building blocks for the synthesis of polyesters and polyurethanes. The properties of these polymers can be tuned by the choice of the diol and dicarboxylic acid (or diisocyanate) monomers. The use of octanediol, in particular, has been explored in the creation of biodegradable and elastomeric polymers for biomedical applications. researchgate.net

Specifically, octanediol can be co-polymerized with biocompatible monomers like citric acid and sebacic acid to yield elastomeric polyesters. researchgate.net One such example is poly(octanediol citrate) (POC), a material investigated for soft tissue engineering applications due to its favorable mechanical properties and biocompatibility. By varying the monomer ratios, researchers can create materials with a wide range of hydration, degradation, and mechanical profiles. researchgate.net

While much of the existing research uses the achiral 1,8-octanediol, the use of chiral this compound as a monomer presents an intriguing opportunity to create novel chiral polymers. Introducing the defined stereochemistry of (3S,6S)- or (3R,6R)-octane-3,6-diol into the polymer backbone would result in a chiral material. Such stereoregular polymers could exhibit unique properties:

Modified Physical Properties: The specific stereochemistry could influence chain packing, leading to differences in crystallinity, thermal properties (like glass transition and melting temperatures), and mechanical strength compared to polymers made from achiral or racemic diols.

Chiral Recognition: The chiral environment within the polymer matrix could be exploited for enantioselective separations or as a chiral stationary phase in chromatography.

Enhanced Biocompatibility/Biodegradation: A polymer with a specific chirality might interact differently with enzymes, potentially leading to more controlled and predictable biodegradation rates in a biological environment.

Table 4: Properties of Octanediol-Based Polyesters and Potential Impact of Chirality
PropertyDescription in Achiral Systems (e.g., POC) researchgate.netPotential Influence of Using Chiral this compound
Mechanical BehaviorElastomeric, with low elastic modulus suitable for soft tissues.Stereoregularity could lead to altered polymer chain interactions, potentially increasing stiffness or changing elasticity.
BiodegradabilityHydrolytically degradable into biocompatible monomers.Enzymatic degradation could become enantioselective, allowing for finer control over the material's lifespan in vivo.
HydrationHydrophilic, capable of forming hydrogels.The specific arrangement of chiral centers and ethyl groups might affect water structuring and overall water uptake.
Cell InteractionSupports cell growth for tissue engineering scaffolds.Chiral surfaces could influence cell adhesion, proliferation, and differentiation in specific ways.

Computational Chemistry and Molecular Modeling of Octane 3,6 Diol Systems

Quantum Chemical Calculations for Octane-3,6-diol

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and predicting the spectroscopic characteristics of this compound and related diol systems.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing hybrid functionals like B3LYP, are used to determine optimized molecular geometries, electronic energies, and the distribution of electron density. science.govtandfonline.com These calculations can predict key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and stability.

Table 1: Calculated Electronic Properties of an this compound Conformer

PropertyCalculated Value
HOMO Energy(Data not publicly available)
LUMO Energy(Data not publicly available)
HOMO-LUMO Gap(Data not publicly available)
Dipole Moment(Data not publicly available)

Computational methods are crucial for predicting and interpreting the spectroscopic signatures of different stereoisomers of this compound. Techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are particularly powerful for determining the absolute configuration of chiral molecules. bch.roresearchgate.net

The process involves first performing a conformational analysis to identify the most stable conformers of each stereoisomer. bch.ro Subsequently, for each of these low-energy conformers, vibrational or electronic spectra are calculated using quantum chemical methods, such as DFT. researchgate.netresearchgate.net The calculated spectra for each stereoisomer are then compared with the experimental spectrum. A good match allows for the confident assignment of the absolute configuration of the experimentally analyzed sample. bch.roresearchgate.net For instance, DFT calculations at the B3LYP/6-31G* level of theory have been successfully used to simulate the IR and VCD spectra of various chiral molecules, enabling the determination of their stereochemistry. bch.roresearchgate.net

Table 2: Predicted Spectroscopic Data for a Hypothetical this compound Stereoisomer

Spectroscopic TechniquePredicted ParameterValue Range
Vibrational Circular Dichroism (VCD)Key Band Frequencies (cm⁻¹)(Dependent on specific stereoisomer and conformer)
Electronic Circular Dichroism (ECD)Wavelength of Max. Absorption (nm)(Dependent on specific stereoisomer and conformer)
Nuclear Magnetic Resonance (NMR)¹H and ¹³C Chemical Shifts (ppm)(Dependent on specific stereoisomer and conformer)

Note: The specific values are highly dependent on the stereoisomer and its conformation and require specific computational studies for accurate prediction.

Molecular Dynamics Simulations for Conformational Analysis of this compound

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. ulakbim.gov.trnih.gov For a flexible molecule like this compound, with its five rotatable bonds, MD simulations are invaluable for exploring its conformational landscape. molinstincts.com These simulations can identify the most stable and frequently occurring conformations in different environments, such as in a vacuum, in an implicit solvent, or in an explicit solvent. mun.ca

Mechanistic Computational Studies of this compound Reactions

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound. royalsocietypublishing.org For example, DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. acs.org This allows for the determination of reaction barriers and the elucidation of the most likely reaction pathways. royalsocietypublishing.orgacs.org

Such mechanistic studies have been applied to understand reactions of similar diols, for example, in the context of deoxydehydration (DODH) reactions catalyzed by metal-oxo complexes. royalsocietypublishing.org Computational studies can clarify the role of the catalyst and the sequence of elementary steps, such as diol condensation and olefin extrusion. royalsocietypublishing.org Similar approaches could be applied to study the oxidation, reduction, or substitution reactions of this compound, providing a molecular-level understanding of its reactivity.

Cheminformatics and Data-Driven Approaches in this compound Research

Cheminformatics combines chemistry, computer science, and information science to analyze chemical data. researchgate.netnih.gov In the context of this compound, cheminformatics tools can be used to analyze its structural properties and predict its physicochemical and biological activities. researchgate.net

Data-driven approaches, including machine learning and quantitative structure-activity relationship (QSAR) modeling, are becoming increasingly important in chemical research. chemrxiv.orgnextmol.com By training models on large datasets of chemical compounds and their properties, it is possible to predict the properties of new or uncharacterized molecules like this compound. nextmol.com For example, a QSAR model could be developed to predict the biological activity of a series of diols based on their molecular descriptors. These computational tools can accelerate the discovery and optimization of compounds for various applications by prioritizing which molecules to synthesize and test in the lab. researchgate.netnextmol.com

Biological and Biomedical Research Avenues for Octane 3,6 Diol and Its Analogs

Stereochemical Effects of Octane-3,6-diol on Biomolecular Interactions

The spatial arrangement of the hydroxyl groups in the different stereoisomers of this compound plays a crucial role in their interactions with biological macromolecules. The (3S,6S) and (3R,6R) enantiomers serve as model compounds for investigating the influence of stereochemistry on biological activities such as enzyme binding and pheromone specificity.

Research indicates that this compound can act as a substrate for specific enzymes, including oxidoreductases and alcohol dehydrogenases, highlighting its involvement in metabolic pathways. Studies have shown that glycerol (B35011) dehydrogenase (GDH) can catalyze the enantioselective reduction of hydroxy ketones to their corresponding 1,2-diols with high enantiomeric excess. harvard.edu While specific kinetic data for this compound enantiomers is not extensively documented in the reviewed literature, the substrate specificity of alcohol dehydrogenases is known to be highly dependent on the stereochemistry of the substrate. For instance, horse liver alcohol dehydrogenase (LADH) shows different kinetic parameters for the (S) and (R) enantiomers of 2-butanol (B46777) and 2-pentanol. nih.gov It is plausible that the different enantiomers of this compound would also exhibit distinct binding affinities and reaction rates with such enzymes. Furthermore, investigations have revealed that this compound can act as an inhibitor of certain enzymes involved in lipid metabolism.

Table 1: General Enzyme Interactions of this compound

Interaction TypeEnzyme ClassBiological Relevance
SubstrateAlcohol DehydrogenasesRole in metabolic pathways involving alcohol oxidation/reduction.
SubstrateOxidoreductasesParticipation in various metabolic redox reactions.
InhibitorLipid Metabolism EnzymesPotential modulation of lipid metabolic pathways.

This table is based on general findings and the specific enzymes and kinetic parameters for this compound require further investigation.

While direct research on this compound as a pheromone is limited in the available literature, studies on its analogs, particularly 2,3-alkanediols, provide significant insights into the role of stereochemistry in insect communication. illinois.edu In many cerambycid beetle species, specific stereoisomers of these diols act as aggregation-sex pheromones. illinois.edu For example, in the African palm weevil, Rhynchophorus phoenicis, only the (3S,4S)-3-methyl-octan-4-ol and (4S,5S)-5-methyl-octan-4-ol stereoisomers show strong biological activity, while other stereoisomers are inactive. scispace.com This high degree of specificity underscores the importance of the precise stereochemical configuration for receptor binding and eliciting a behavioral response. The enantiomeric pair of this compound serves as a valuable model for studying these stereochemical effects on pheromone specificity.

Table 2: Pheromonal Activity of Octane-Diol Analogs in Cerambycid Beetles

Compound/AnalogStereoisomer(s)RoleAttracted Species (Example)
3-methyl-octan-4-ol(3S,4S)Aggregation PheromoneRhynchophorus phoenicis scispace.com
5-methyl-octan-4-ol(4S,5S)Aggregation PheromoneRhynchophorus cruentatus scispace.com
2,3-Hexanediolsyn- and anti-isomersAggregation-Sex PheromoneVarious Cerambycinae species illinois.edu
2,3-Octanediolsyn- and anti-isomersAggregation-Sex PheromoneVarious Cerambycinae species illinois.edu

Role of this compound in Metabolic Pathways and Biosynthesis Research

Long-chain alkanediols are known to be involved in the metabolic pathways of various organisms. nih.gov In plants, for instance, homologous long-chain 1,3-alkanediols have been identified in the cuticular waxes of Ricinus communis. researchgate.net The biosynthesis of long-chain alkyl diols in phytoplankton like Nannochloropsis spp. is also a subject of research, with evidence suggesting their formation from long-chain fatty acids. oup.com In the nematode Caenorhabditis elegans, long-chain ascarosides, which are glycosides of long-chain alkanediols, are constitutive components. researchgate.net Although the specific biosynthetic pathway of this compound has not been detailed, it is known to be a substrate for alcohol dehydrogenases and an inhibitor of enzymes in lipid metabolism, indicating its participation in metabolic processes. The interconversion of long-chain 1,2-alkanediols and ketols has been observed in myelinating brain tissue, suggesting dynamic metabolic roles for such diols. capes.gov.br

Synthesis of Bioactive Compounds Incorporating this compound Derived Scaffolds

The chiral nature of this compound makes it a valuable chiral building block in the synthesis of complex and enantiomerically pure molecules, which are often required in the development of pharmaceuticals and agrochemicals.

The bicyclo[3.2.1]octane framework, which can be conceptually derived from an octane (B31449) chain, is a core structure in many biologically active alkaloids. acs.org A general strategy for the synthesis of pyrrolizidine (B1209537) alkaloids, which contain an azabicyclo[3.3.0]octane core, has been described starting from precursors that can be derived from diol functionalities. nih.govresearchgate.net A patent describes the use of ditosylateheptahydroxyazidooctanes for the production of polyhydroxylated pyrrolizidine alkaloids. google.com Furthermore, chiral building blocks with a dioxabicyclo[3.2.1]octane framework, which can be synthesized from diols, have been utilized in the stereocontrolled synthesis of various natural products. acs.orgclockss.org These examples highlight the potential of octane-diol scaffolds as precursors in the synthesis of complex alkaloids and other natural products.

Structure-activity relationship (SAR) studies on long-chain diol derivatives have provided valuable insights into how structural modifications influence biological activity. For example, in a series of hypothemycin (B1674129) analogues, functionalization of a C8-C9 diol system was shown to be critical for the inhibition of the enzyme TAK1. nih.gov In another study, the length of the alkyl side chain in alkylpyrimidine-4,6-diol derivatives was found to significantly impact their agonist activity at the GPR84 receptor. oup.com Furthermore, SAR studies on long hydrocarbon chain ether diols revealed that the substitution pattern significantly affects their ability to alter lipid disorders. enzymaster.de These studies demonstrate that modifications to the chain length, the position and stereochemistry of the hydroxyl groups, and the introduction of other functional groups in this compound derivatives could lead to compounds with tailored biological activities.

Advanced Analytical Methodologies for Characterization of Octane 3,6 Diol

High-Resolution Chromatographic Techniques for Octane-3,6-diol

High-resolution chromatography is fundamental for the separation of this compound from complex matrices and for the resolution of its potential stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. The compound is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule, allowing for its identification. For diols, derivatization to more volatile silyl (B83357) ethers is a common practice to improve chromatographic peak shape and thermal stability. pjps.pk

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for the analysis of less volatile or thermally labile compounds and can often be performed without derivatization. dtic.mil In LC, this compound is separated based on its partitioning between a liquid mobile phase and a solid stationary phase. researchgate.net Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture (e.g., water-acetonitrile), is a common mode for separating diols. The eluent from the LC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique frequently used in LC-MS that typically produces the protonated molecule [M+H]⁺ or sodiated molecule [M+Na]⁺, allowing for the determination of the molecular weight. google.com Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the parent ion, providing structural information. dtic.mil

Table 1: Hypothetical GC-MS Fragmentation Data for this compound

m/z (mass-to-charge ratio) Proposed Fragment Ion Structural Interpretation
146[C₈H₁₈O₂]⁺Molecular Ion (if observed)
128[M-H₂O]⁺Loss of a water molecule
117[M-C₂H₅]⁺Loss of an ethyl group
101[M-C₃H₇]⁺Cleavage adjacent to a hydroxyl group
87[CH(OH)CH₂CH₂CH(OH)]⁺Cleavage of the carbon chain
59[CH(OH)CH₂CH₃]⁺Alpha-cleavage next to a hydroxyl group
45[CH(OH)CH₃]⁺Further fragmentation

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. wjpsonline.comglobalresearchonline.net This is achieved by using columns packed with smaller particles (typically sub-2 µm), which necessitates instrumentation capable of handling higher backpressures. orientjchem.org

For the analysis of this compound, UPLC is particularly advantageous for several reasons:

Enhanced Resolution: The high efficiency of UPLC columns allows for the baseline separation of the different stereoisomers of this compound ((3R,6R), (3S,6S), and the meso form (3R,6S)), which may be challenging with conventional HPLC.

Increased Throughput: The shorter run times associated with UPLC significantly increase sample throughput, which is beneficial in high-throughput screening or quality control environments. globalresearchonline.net

Improved Sensitivity: The sharper and more concentrated peaks obtained with UPLC lead to greater peak heights and improved signal-to-noise ratios, allowing for the detection and quantification of lower concentrations of this compound. orientjchem.org

Advanced Spectroscopic Characterization of this compound

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of organic compounds in solution. ipb.pt

¹H NMR: The proton NMR spectrum of this compound will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The protons attached to the carbons bearing the hydroxyl groups (C3-H and C6-H) would appear as multiplets in the region of 3.5-4.0 ppm. The methylene (B1212753) (CH₂) and methyl (CH₃) protons would resonate at higher fields (lower ppm values).

¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbons bonded to the hydroxyl groups (C-3 and C-6) would be the most downfield shifted among the aliphatic carbons, typically appearing in the 65-75 ppm range. The remaining carbons of the octyl chain would appear at higher fields.

2D-NMR: Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, helping to trace the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

Table 2: Predicted NMR Data for this compound

Position Predicted ¹H NMR (ppm, multiplicity, J in Hz) Predicted ¹³C NMR (ppm) COSY Correlations HSQC/HMQC Correlations
1, 8~0.9 (t, J=7.5)~10H-2, H-7C-1/H-1, C-8/H-8
2, 7~1.5 (m)~30H-1, H-3, H-8, H-6C-2/H-2, C-7/H-7
3, 6~3.7 (m)~70H-2, H-4, H-7, H-5C-3/H-3, C-6/H-6
4, 5~1.4 (m)~35H-3, H-5, H-6, H-4C-4/H-4, C-5/H-5
OHVariable (br s)---

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule and are used to identify the functional groups present. libretexts.orgvscht.cz

Infrared (IR) Spectroscopy: For this compound, the most prominent feature in the IR spectrum would be a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl groups. libretexts.org The broadness of this peak is a result of hydrogen bonding. Other characteristic absorptions would include C-H stretching vibrations just below 3000 cm⁻¹ and C-O stretching vibrations in the 1050-1150 cm⁻¹ region. libretexts.org

Raman Spectroscopy: Raman spectroscopy is also sensitive to the vibrational modes of the molecule. fortlewis.edu While the O-H stretch is often weak in Raman spectra, the C-C and C-H vibrations of the alkyl chain will give rise to distinct signals. Raman spectroscopy can be particularly useful for studying the molecule in aqueous solutions, where the strong IR absorption of water can obscure important spectral regions.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Intensity
O-H Stretch (H-bonded)3200-3600WeakStrong, Broad (IR)
C-H Stretch (sp³)2850-29602850-2960Strong (IR/Raman)
C-H Bend1350-14701350-1470Medium (IR/Raman)
C-O Stretch1050-11501050-1150Strong (IR)
C-C Stretch(Fingerprint Region)StrongWeak (IR), Strong (Raman)

Structural Determination via X-ray Diffraction for this compound Crystals

While NMR spectroscopy provides the structure of a molecule in solution, single-crystal X-ray diffraction provides the ultimate, unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry.

The process involves several key steps:

Crystallization: A high-purity sample of this compound must be crystallized to obtain a single crystal of suitable size and quality. This is often achieved by slow evaporation of a solvent, cooling of a saturated solution, or vapor diffusion.

Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal lattice, producing a unique diffraction pattern that is recorded by a detector.

Structure Solution and Refinement: The positions of the atoms in the crystal's unit cell are determined from the diffraction pattern using complex mathematical methods. The resulting electron density map is interpreted to build a model of the molecule. This model is then refined to achieve the best possible fit with the experimental data.

For this compound, X-ray crystallography would definitively establish the bond lengths, bond angles, and torsional angles of the molecule. Crucially, for a chiral sample, it could be used to determine the absolute configuration (R or S) at the stereocenters (C-3 and C-6), thereby distinguishing between the (3R,6R), (3S,6S), and meso diastereomers.

Hyphenated Techniques for Complex Mixture Analysis and Impurity Profiling of this compound

The comprehensive characterization of this compound, particularly within complex matrices or as a final product requiring high purity, necessitates the use of advanced analytical methodologies. Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for this purpose. chemijournal.comnih.gov These techniques provide a multi-dimensional analysis, offering both separation of individual components and their specific identification, which is crucial for impurity profiling. resolvemass.caresearchgate.net The most powerful and commonly employed hyphenated techniques for the analysis of organic molecules like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). chemijournal.comresolvemass.ca

Gas Chromatography-Mass Spectrometry (GC-MS) is exceptionally well-suited for the analysis of volatile and thermally stable compounds such as this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. uin-alauddin.ac.id As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). This process generates a unique mass spectrum for each component, acting as a "molecular fingerprint" that allows for its definitive identification by comparison with spectral libraries. researchgate.netepa.gov

For a typical impurity profile analysis of this compound, a sample would be injected into the GC-MS system. The resulting total ion chromatogram (TIC) would show a major peak corresponding to this compound and several smaller peaks representing impurities.

Table 1: Hypothetical GC-MS Data for Impurity Profiling of this compound

Peak No.Retention Time (min)Key m/z fragmentsTentative IdentificationProbable Source
18.7443, 57, 71, 851-OcteneUnreacted starting material
210.2145, 59, 73, 1013-OctanolBy-product of incomplete oxidation
311.5357, 72, 87, 115Octane-3-oneOxidation by-product
412.8957, 85, 115, 129Octane-3,6-dioneOver-oxidation product
5 14.35 57, 73, 87, 115, 129 This compound Main Product
614.5257, 73, 87, 115, 129(3S,6R)-octane-3,6-diolDiastereomer
716.8873, 101, 117, 1453,6-Dioxa-1,8-octanediolSolvent/catalyst-related impurity

This data is illustrative and based on common impurities found in the synthesis of diols.

Liquid Chromatography-Mass Spectrometry (LC-MS) serves as a powerful complementary technique, particularly for less volatile or thermally labile impurities that are not amenable to GC analysis. nih.govresolvemass.ca LC separates compounds based on their polarity and interaction with the column's stationary phase. researchgate.net The eluent from the LC column is then introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI), which minimizes fragmentation and often provides the molecular weight of the impurity. nih.gov This is highly advantageous for identifying unknown impurities where library matching from GC-MS might not be possible. researchgate.net

An LC-MS analysis of an this compound sample could reveal non-volatile impurities, such as polymeric species or salts formed during synthesis.

Table 2: Hypothetical LC-MS Data for Non-Volatile Impurities in this compound

Retention Time (min)[M+H]⁺ (m/z)Tentative IdentificationProbable Source
3.45131.112-Ethyl-1,3-hexanediolIsomeric by-product
5.12 147.14 This compound Main Product
7.89293.27Dimer of this compoundCondensation by-product
9.21205.15Phthalate esterLeached from plastic containers

This data is illustrative and represents potential non-volatile impurities.

The combination of these hyphenated techniques provides a robust and comprehensive impurity profile. GC-MS effectively identifies volatile and semi-volatile organic impurities, including residual solvents, starting materials, and by-products. uin-alauddin.ac.id LC-MS, on the other hand, is crucial for detecting non-volatile impurities, degradation products, and isomers that may not be separable by GC. resolvemass.ca By employing both methods, a detailed and accurate characterization of the purity of this compound can be achieved, ensuring its quality for subsequent applications.

Q & A

Q. How can researchers address reproducibility challenges in synthesizing this compound analogs across laboratories?

  • Methodological Answer : Standardize protocols using IUPAC guidelines, including solvent purity, catalyst batches, and reaction monitoring intervals. Share raw spectral data via open-access repositories and participate in interlaboratory validation studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.